molecular formula C48H80O19 B1257249 11-Oxomogroside III

11-Oxomogroside III

Cat. No.: B1257249
M. Wt: 961.1 g/mol
InChI Key: DTTRSWYYQQKYKT-KEMCFQJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biochemical Analysis

Biochemical Properties

11-Oxomogroside III plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to exhibit antioxidative and anti-inflammatory properties . The compound interacts with enzymes such as β-glucosidase, which facilitates the hydrolysis of glycosidic bonds, releasing mogrol and glucose . Additionally, this compound interacts with proteins involved in cellular signaling pathways, modulating their activity and contributing to its biological effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as AKT and mTOR, which are involved in cell growth and survival . Furthermore, this compound affects gene expression by regulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as β-glucosidase, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the hydrolysis of glycosidic bonds, affecting the availability of glucose and other metabolites. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, altering their activity and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antioxidative and anti-inflammatory activities . At higher doses, this compound may induce toxic or adverse effects, including cellular apoptosis and disruption of normal cellular processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized by enzymes such as β-glucosidase, which hydrolyzes the glycosidic bonds, releasing mogrol and glucose . This metabolic process affects the availability of glucose and other metabolites, influencing cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biological effects . The transport and distribution of this compound are crucial for its therapeutic potential, as they determine the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 11-Oxomogroside III typically involves the extraction and purification from the monk fruit. The extraction process often uses solvents like ethanol or carbon dioxide . The purification process may involve high-performance liquid chromatography (HPLC) to isolate the specific glycoside .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from monk fruit, followed by purification using advanced chromatographic techniques . The process is optimized to ensure high yield and purity of the compound.

Comparison with Similar Compounds

11-Oxomogroside III is unique among mogrosides due to its specific structure and properties. Similar compounds include:

  • Mogroside IIe
  • Mogroside III
  • 11-Oxomogroside IIIE
  • Mogroside IV
  • 11-Oxomogroside IV
  • Mogroside V
  • 11-Oxomogroside V

These compounds share a similar cucurbitane skeleton but differ in the number and position of glycoside moieties, which influence their sweetness and biological activities .

Properties

IUPAC Name

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-28,30-43,49-50,52-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTRSWYYQQKYKT-KEMCFQJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

961.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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